An In-depth Technical Guide to the Synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate
An In-depth Technical Guide to the Synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate
Abstract
This guide provides a comprehensive, technically-grounded methodology for the synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate (CAS No. 128740-02-3). The synthesis is approached as a two-step process, commencing with the N-allylation of 2,2-dimethoxyethan-1-amine to yield the key intermediate, N-allyl-2,2-dimethoxyethanamine. This intermediate is subsequently reacted with ethyl chloroformate under carefully controlled conditions to produce the target carbamate. This document elucidates the causal reasoning behind procedural choices, from reagent selection to reaction conditions and purification strategies. It is intended for researchers and drug development professionals who require a robust and reproducible protocol grounded in established principles of organic chemistry.
Introduction and Strategic Overview
Ethyl allyl(2,2-dimethoxyethyl)carbamate is a multifunctional organic molecule featuring a carbamate linkage, an allyl group, and a protected aldehyde in the form of a dimethyl acetal. These functional groups make it a potentially valuable intermediate for more complex molecular architectures in pharmaceutical and materials science. For instance, the allyl group is amenable to a wide range of transformations, including cross-metathesis and palladium-catalyzed reactions, while the acetal can be readily deprotected to reveal a reactive aldehyde for subsequent derivatization.
Our synthetic strategy is predicated on a logical and efficient two-step sequence. This approach ensures high conversion rates and simplifies purification by addressing the formation of the secondary amine intermediate before introducing the carbamate moiety.
Logical Workflow for Synthesis
The overall synthetic pathway is visualized below, outlining the progression from commercially available starting materials to the final product.
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of N-allyl-2,2-dimethoxyethanamine (Intermediate)
The foundational step is the selective mono-allylation of the primary amine, 2,2-dimethoxyethanamine. The choice of a mild base and appropriate solvent is critical to prevent over-alkylation and ensure a clean reaction profile.
Mechanistic Rationale and Reagent Selection
The reaction proceeds via a standard SN2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide.
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Amine Source: 2,2-dimethoxyethanamine is a commercially available starting material, serving as the nitrogen and dimethoxyethyl backbone of the target molecule.
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Allylating Agent: Allyl bromide is a highly effective and reactive agent for this transformation.
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Base: Potassium carbonate (K₂CO₃) is selected as the base. It is a mild, inorganic base that is sufficiently strong to neutralize the hydrobromic acid (HBr) generated during the reaction. Its insolubility in acetonitrile facilitates easy removal by filtration post-reaction, simplifying the workup.
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Solvent: Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction. It readily dissolves the amine and allyl bromide while promoting the nucleophilic attack without interfering with the reaction.
Detailed Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,2-Dimethoxyethanamine | 105.14 | 10.0 g | 0.095 | 1.0 |
| Allyl Bromide | 120.98 | 12.6 g (8.7 mL) | 0.104 | 1.1 |
| Potassium Carbonate | 138.21 | 19.7 g | 0.142 | 1.5 |
| Acetonitrile | - | 200 mL | - | - |
Procedure:
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To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethoxyethanamine (10.0 g, 0.095 mol), potassium carbonate (19.7 g, 0.142 mol), and acetonitrile (200 mL).
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Stir the suspension at room temperature for 10 minutes.
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Add allyl bromide (12.6 g, 0.104 mol) dropwise to the stirring suspension.
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Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
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After completion, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
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Wash the filtered solids with a small amount of acetonitrile (2 x 20 mL).
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude N-allyl-2,2-dimethoxyethanamine as an oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Part II: Synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate
This final step involves the formation of the carbamate linkage through the reaction of the synthesized secondary amine with ethyl chloroformate. Temperature control and effective acid scavenging are paramount for achieving a high yield and purity.
Mechanistic Rationale and Reagent Selection
The formation of the carbamate proceeds via a nucleophilic acyl substitution reaction. The secondary amine nitrogen attacks the electrophilic carbonyl carbon of ethyl chloroformate, followed by the elimination of a chloride ion.
Caption: Mechanism of carbamate formation.
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Electrophile: Ethyl chloroformate is a classic and highly efficient reagent for installing an ethoxycarbonyl group onto a nucleophilic nitrogen. It is reactive and commercially available.
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Base: Triethylamine (Et₃N) is used as a soluble organic base. Its primary function is to neutralize the HCl generated in situ[1]. This is critical as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The resulting triethylammonium chloride salt is typically soluble in the reaction medium but can be easily removed during the aqueous workup.
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Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction. It is inert, aprotic, and readily dissolves both the amine intermediate and ethyl chloroformate. Its low boiling point simplifies removal during product isolation.
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Temperature Control: The reaction is initiated at 0°C. This is a standard precaution when working with reactive acylating agents like ethyl chloroformate to control the initial exotherm and minimize potential side reactions[1][2].
Detailed Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| N-allyl-2,2-dimethoxyethanamine | 145.20 | 13.8 g | 0.095 | 1.0 |
| Ethyl Chloroformate | 108.52 | 11.3 g (9.8 mL) | 0.104 | 1.1 |
| Triethylamine | 101.19 | 11.5 g (15.9 mL) | 0.114 | 1.2 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
Procedure:
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Dissolve the crude N-allyl-2,2-dimethoxyethanamine (13.8 g, 0.095 mol) and triethylamine (11.5 g, 0.114 mol) in dichloromethane (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
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Cool the solution to 0°C in an ice-water bath.
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Add ethyl chloroformate (11.3 g, 0.104 mol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours[1].
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Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 100 mL) and brine (1 x 100 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The resulting crude oil should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Ethyl allyl(2,2-dimethoxyethyl)carbamate.
Product Characterization
The final product, Ethyl allyl(2,2-dimethoxyethyl)carbamate, is a colorless to pale yellow oil. Its identity and purity should be confirmed using standard analytical techniques.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 128740-02-3 | [3] |
| Molecular Formula | C₁₀H₁₉NO₄ | [3] |
| Molecular Weight | 217.26 g/mol | [3] |
| Boiling Point | 270.1°C at 760 mmHg | [3] |
| Density | 1.022 g/cm³ | [3] |
| Flash Point | 117.2°C | [3] |
Expected Spectroscopic Data
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¹H NMR (CDCl₃): Expect characteristic signals for the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), the allyl group (multiplets ~5.1-5.3 ppm and ~5.7-5.9 ppm, doublet ~3.9-4.0 ppm), the dimethoxyethyl group (singlet ~3.3-3.4 ppm for OCH₃, triplet ~4.4-4.5 ppm for the CH acetal, and a triplet ~3.4-3.5 ppm for the CH₂N), with integrations corresponding to the number of protons.
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¹³C NMR (CDCl₃): Expect signals for the carbamate carbonyl (~155-156 ppm), the olefinic carbons of the allyl group (~117 and ~134 ppm), the acetal carbon (~102-103 ppm), and the various other aliphatic carbons in the structure.
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IR (Neat): A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the carbamate is expected.
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Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 218.1 and the [M+Na]⁺ ion at m/z 240.1.
Safety and Handling
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Ethyl Chloroformate: This reagent is corrosive, toxic, and a lachrymator. It reacts with water to produce HCl[4]. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Allyl Bromide: This reagent is toxic, flammable, and a lachrymator. It should also be handled with extreme care in a fume hood.
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General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. The reaction involving ethyl chloroformate should be equipped with a drying tube or performed under an inert atmosphere to prevent hydrolysis of the reagent.
Conclusion
The synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate can be reliably achieved in high yield through a robust two-step process involving N-allylation followed by carbamate formation. The protocols described herein are built on well-established chemical transformations and emphasize control over reaction parameters to ensure reproducibility and product purity. This guide provides the necessary detail for researchers to successfully implement this synthesis in a laboratory setting.
References
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(Image representing the two-step chemical reaction: Step 1 shows Allylamine reacting with 2-bromo-1,1-dimethoxyethane to form N-allyl-2,2-dimethoxyethanamine. Step 2 shows this intermediate reacting with Ethyl Chloroformate in the presence of Triethylamine to yield the final product, Ethyl allyl(2,2-dimethoxyethyl)carbamate.)
